Cas no 1779124-93-4 (3-(Cyclopropylmethyl)-4-fluoro-1H-indole)

3-(Cyclopropylmethyl)-4-fluoro-1H-indole is a fluorinated indole derivative characterized by its cyclopropylmethyl substituent at the 3-position and a fluorine atom at the 4-position of the indole core. This structural motif imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The cyclopropylmethyl group enhances metabolic stability, while the fluorine substitution can influence binding affinity and bioavailability. Its well-defined synthetic route ensures high purity and consistency, making it suitable for applications in drug discovery, particularly in the development of serotonin receptor modulators and other bioactive compounds. The compound's stability and reactivity profile further support its utility in diverse synthetic transformations.
3-(Cyclopropylmethyl)-4-fluoro-1H-indole structure
1779124-93-4 structure
Product Name:3-(Cyclopropylmethyl)-4-fluoro-1H-indole
CAS No:1779124-93-4
MF:C12H12FN
MW:189.228786468506
CID:5695309
PubChem ID:86276670
Update Time:2025-10-31

3-(Cyclopropylmethyl)-4-fluoro-1H-indole Chemical and Physical Properties

Names and Identifiers

    • KS-8882
    • 1779124-93-4
    • AKOS027393103
    • 3-(Cyclopropylmethyl)-4-fluoro-1H-indole
    • 1H-Indole, 3-(cyclopropylmethyl)-4-fluoro-
    • MDL: MFCD27995775
    • Inchi: 1S/C12H12FN/c13-10-2-1-3-11-12(10)9(7-14-11)6-8-4-5-8/h1-3,7-8,14H,4-6H2
    • InChI Key: GRAZSBOEZGYODY-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC2=C1C(=CN2)CC1CC1

Computed Properties

  • Exact Mass: 189.095377549g/mol
  • Monoisotopic Mass: 189.095377549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 15.8Ų

Experimental Properties

  • Density: 1.276±0.06 g/cm3(Predicted)
  • Boiling Point: 331.8±22.0 °C(Predicted)
  • pka: 16.75±0.30(Predicted)

3-(Cyclopropylmethyl)-4-fluoro-1H-indole Pricemore >>

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Additional information on 3-(Cyclopropylmethyl)-4-fluoro-1H-indole

Introduction to 3-(Cyclopropylmethyl)-4-fluoro-1H-indole (CAS No. 1779124-93-4)

3-(Cyclopropylmethyl)-4-fluoro-1H-indole, identified by the Chemical Abstracts Service Number (CAS No.) 1779124-93-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule, featuring a fluoro-substituted indole core appended with a cyclopropylmethyl group, has garnered considerable attention due to its structural novelty and potential biological activities. The unique combination of functional groups in this compound positions it as a promising candidate for further exploration in drug discovery and therapeutic development.

The indole scaffold is a privileged structure in medicinal chemistry, widely recognized for its presence in numerous bioactive molecules, including natural products and pharmacologically relevant compounds. The introduction of a fluorine atom at the 4-position of the indole ring enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Additionally, the cyclopropylmethyl group contributes to steric hindrance and can influence binding interactions with biological targets, making it an attractive moiety for modulating pharmacokinetic properties.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of novel scaffolds with potential therapeutic value. In this context, 3-(Cyclopropylmethyl)-4-fluoro-1H-indole has been subjected to various computational studies to predict its interaction with biological targets. Preliminary docking studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory and oncological pathways. These findings are particularly intriguing given the growing interest in developing small-molecule modulators for these targets.

The synthesis of 3-(Cyclopropylmethyl)-4-fluoro-1H-indole presents unique challenges due to the complexity of its structure. However, modern synthetic methodologies have enabled efficient access to this compound through multi-step reactions involving fluorination and cyclopropanation strategies. The use of transition-metal-catalyzed reactions has been particularly advantageous in constructing the desired framework while maintaining high regioselectivity and yield. These synthetic approaches not only highlight the versatility of current chemical techniques but also underscore the importance of innovation in accessing structurally complex molecules.

Beyond its synthetic significance, 3-(Cyclopropylmethyl)-4-fluoro-1H-indole has been explored in several preclinical studies aimed at evaluating its biological profile. Initial pharmacological assessments indicate that this compound exhibits moderate affinity for certain protein targets, suggesting potential therapeutic applications. For instance, its interaction with enzymes involved in metabolic pathways has been investigated, revealing promising leads for further optimization. Additionally, its ability to cross the blood-brain barrier has been assessed, which is a critical criterion for central nervous system (CNS) drug candidates.

The role of fluorine substituents in modulating drug properties cannot be overstated. Fluorinated aromatic compounds often exhibit enhanced binding affinity, improved pharmacokinetic profiles, and increased resistance to metabolic degradation. In the case of 3-(Cyclopropylmethyl)-4-fluoro-1H-indole, the fluorine atom at the 4-position likely contributes to these favorable characteristics, making it an attractive scaffold for drug development. Furthermore, the cyclopropylmethyl group may serve as a handle for further derivatization, allowing chemists to fine-tune its biological activity through structural modifications.

Recent publications have highlighted the importance of indole derivatives in addressing unmet medical needs. Researchers have reported on various indole-based compounds with anti-inflammatory, antiviral, and anticancer properties. The structural features of 3-(Cyclopropylmethyl)-4-fluoro-1H-indole align well with these findings, positioning it as a valuable addition to the growing library of indole derivatives under investigation. The combination of computational modeling with experimental validation has been instrumental in advancing our understanding of how structural modifications influence biological activity.

The future prospects for 3-(Cyclopropylmethyl)-4-fluoro-1H-indole are promising, with ongoing research aimed at elucidating its mechanism of action and optimizing its pharmacological properties. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into clinical applications. As our understanding of molecular interactions continues to evolve, compounds like 3-(Cyclopropylmethyl)-4-fluoro-1H-indole will play a crucial role in shaping the next generation of therapeutics.

In conclusion,3-(Cyclopropylmethyl)-4-fluoro-1H-indole (CAS No. 1779124-93-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. The integration of cutting-edge synthetic methodologies with modern computational techniques has enabled detailed studies on this compound, paving the way for further exploration in drug discovery. As research progresses,3-(Cyclopropylmethyl)-4-fluoro-1H-indole is poised to contribute substantially to the development of novel therapeutic agents addressing diverse medical conditions.

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